Greater than 5000-Fold Selectivity for NR2B over NR2A Subunits in Cloned Receptor Assays
Ro 25-6981 maleate exhibits greater than 5000-fold selectivity for NMDA receptors containing the NR2B subunit over those containing the NR2A subunit, as measured in Xenopus oocytes expressing defined subunit combinations. This represents the highest quantitative selectivity window among commercially available NR2B-preferring antagonists for which direct comparative data exist [1]. In the same assay system, the prototypical NR2B antagonist ifenprodil shows comparable selectivity direction but with significantly lower absolute potency against NR2B-containing receptors [2].
| Evidence Dimension | Inhibitory potency (IC50) for cloned NR1C/NR2B vs. NR1C/NR2A receptor combinations |
|---|---|
| Target Compound Data | NR1C/NR2B IC50 = 0.009 μM; NR1C/NR2A IC50 = 52 μM; Fold selectivity >5000 |
| Comparator Or Baseline | Ifenprodil: NR1C/NR2B IC50 = 0.15 μM (16.7-fold less potent than Ro 25-6981 at NR2B subunit); NR1C/NR2A IC50 not reported in same study but known limited NR2B selectivity [2] |
| Quantified Difference | Ro 25-6981 is 16.7-fold more potent at the NR2B subunit than ifenprodil; >5000-fold NR2B vs. NR2A selectivity |
| Conditions | Two-electrode voltage clamp recording in Xenopus laevis oocytes expressing recombinant rat NMDA receptor subunit combinations; IC50 values derived from inhibition of NMDA/glycine-evoked currents |
Why This Matters
High potency combined with exceptional subunit selectivity minimizes confounding off-target NMDA receptor modulation in native tissue preparations, enabling cleaner interpretation of NR2B-specific pharmacology.
- [1] Fischer G, Mutel V, Trube G, Malherbe P, Kew JNC, Mohacsi E, Heitz MP, Kemp JA. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro. J Pharmacol Exp Ther. 1997 Dec;283(3):1285-1292. View Source
- [2] Lynch DR, Gallagher MJ, Kim S, et al. Pharmacological characterization of interactions of RO 25-6981 with the NR2B (ε2) subunit. Eur J Pharmacol. 2001 Mar 30;416(3):185-195. View Source
